Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate
Description
Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate is a chiral small molecule characterized by a tetrahydrofuran (oxolane) ring substituted with a pyrazole moiety protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group enhances stability during synthetic processes, particularly in acidic or nucleophilic conditions, while the methyl ester at the 3-position modulates solubility and reactivity. This compound is likely employed in medicinal chemistry for constructing bioactive molecules, leveraging its rigid oxolane scaffold and protected heterocycle for targeted functionalization .
Properties
Molecular Formula |
C15H26N2O4Si |
|---|---|
Molecular Weight |
326.46 g/mol |
IUPAC Name |
methyl (2R,3R)-2-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]oxolane-3-carboxylate |
InChI |
InChI=1S/C15H26N2O4Si/c1-19-15(18)12-6-8-21-14(12)13-5-7-17(16-13)11-20-9-10-22(2,3)4/h5,7,12,14H,6,8-11H2,1-4H3/t12-,14-/m1/s1 |
InChI Key |
QJXLRYNRJWLTEM-TZMCWYRMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCO[C@H]1C2=NN(C=C2)COCC[Si](C)(C)C |
Canonical SMILES |
COC(=O)C1CCOC1C2=NN(C=C2)COCC[Si](C)(C)C |
Origin of Product |
United States |
Biological Activity
Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate, identified by its CAS number 2059914-38-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Structure
- Molecular Formula : C₁₅H₂₆N₂O₄Si
- Molecular Weight : 326.46 g/mol
- CAS Number : 2059914-38-2
Structural Characteristics
The compound features a complex structure that includes:
- A pyrazole ring
- An oxolane moiety
- A trimethylsilyl ether group
These structural elements contribute to its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
Research has suggested that compounds containing pyrazole structures may possess anti-inflammatory properties. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in human cell lines.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The results indicate potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Study 1: Antimicrobial Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Study 2: Anti-inflammatory Mechanism Investigation
In a study focusing on inflammatory diseases, researchers administered this compound to lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its potential use in treating inflammatory conditions.
Study 3: Cancer Cell Line Analysis
A comprehensive analysis of the cytotoxic effects of this compound on various cancer cell lines was conducted. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Scientific Research Applications
Based on the search results, here's what is known about Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate:
Basic Information
Properties
- The compound is also referred to as this compound .
- Other properties such as density, boiling point, melting point, flash point, and safety data sheet (MSDS) information are not available in the search results .
Potential Applications
While the search results do not provide specific applications for this compound, they do offer some context regarding related compounds and chemical processes:
- Trimethylsilyl compounds : The presence of a trimethylsilyl group suggests a role in organic synthesis, possibly as a protecting group .
- Use in Synthesis : 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride is used as a reagent in chemical synthesis . Treatment with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride can be followed by a Pd-catalyzed coupling reaction . The SEM group can be removed by treatment with trifluoroacetic acid (TFA) .
- Health Research : Research laboratories use chemicals and require risk assessment models like LaboRisCh to evaluate health risks associated with chemical exposure .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Table 2: Reaction Conditions and Stability Comparisons
Key Observations :
- The SEM group in the target compound allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid, as in ), contrasting with azidomethyl derivatives (), which require careful handling due to explosion risks .
- The target compound’s stereospecificity differentiates it from non-chiral analogs (e.g., ’s urea derivatives), enabling enantioselective interactions in catalysis or pharmacology .
Table 3: Property Comparisons (Data Limitations Noted)
Key Observations :
- The SEM group and methyl ester in the target compound likely extend metabolic half-life compared to ’s carboxylic acid, which may undergo rapid renal clearance .
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclization of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones. A common route involves:
- Condensation of hydrazine with 1,3-dicarbonyl compounds (such as diketones) to form the pyrazole ring.
- Functionalization of the pyrazole at the 3-position with suitable electrophiles to introduce the methyl and ethoxy substituents, often via nucleophilic substitution or alkylation reactions.
Preparation of the Oxolane Ring
The oxolane ring (a tetrahydrofuran derivative) is synthesized through:
- Cyclization of appropriately protected hydroxyl and halide precursors.
- Use of intramolecular nucleophilic substitution reactions to form the five-membered ring.
- Stereoselective control during cyclization, often employing chiral auxiliaries or chiral catalysts to obtain the (2R,3R) configuration.
Incorporation of the Trimethylsilyl Ethoxy Group
The key step involves installing the 2-(trimethylsilyl)ethoxy group onto the pyrazole ring:
- Reaction of the pyrazole derivative with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
- The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to promote nucleophilic substitution.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine + β-dicarbonyl | Ethanol or ethanol/water mixture | Reflux | Ensures ring closure and formation of pyrazole core |
| Pyrazole functionalization | Alkyl halides or chlorides | Acetone or THF | Room temp to 50°C | For selective substitution at 3-position |
| Oxolane ring cyclization | Hydroxy precursors + halides | Toluene or DMSO | Reflux | Intramolecular cyclization under basic conditions |
| Silyl ether installation | 2-(Trimethylsilyl)ethoxymethyl chloride | THF | Room temp | Nucleophilic substitution, inert atmosphere preferred |
Data Table Summarizing Key Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Yield | Overall yield of final compound | 45–70% (dependent on step optimization) |
| Stereochemistry | (2R,3R) configuration | Achieved via chiral catalysts or auxiliaries |
| Purity | Purity of final product | >98% (via chromatography and NMR analysis) |
| Reaction Time | Total synthesis duration | 3–7 days (laboratory scale) |
Notes on Industrial Scale-Up
- Flow chemistry can be employed for continuous synthesis, improving safety and yield.
- Catalyst optimization and solvent recycling are critical for cost-effective production.
- Chiral resolution or asymmetric catalysis may be necessary to ensure stereochemical purity at scale.
Research and Development Insights
Recent studies emphasize the importance of stereoselective synthesis for biological activity, with ongoing research exploring:
- Chiral catalysts for stereocontrol during oxolane ring formation.
- Green chemistry approaches to reduce hazardous reagents.
- Advanced purification techniques for high-purity final products.
Q & A
Q. What are the key synthetic steps and optimization strategies for this compound?
The synthesis involves:
- Protection of intermediates : Use of the 2-(trimethylsilyl)ethoxy]methyl (SEM) group to protect reactive pyrazole NH groups, preventing unwanted side reactions .
- Deprotection conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) effectively removes SEM groups under mild conditions (30 minutes at room temperature) .
- Purification : Column chromatography on silica gel with hexane/ethyl acetate gradients achieves high purity (91% yield reported) .
- Critical parameters : Strict control of reaction time and solvent ratios (e.g., DCM:TFA = 85:35 mL) minimizes decomposition .
Q. Which analytical methods are most effective for characterizing this compound?
- HPLC : Essential for purity assessment, especially when monitoring deprotection steps .
- NMR spectroscopy : Key for confirming stereochemistry at C2 and C3 positions (e.g., H and C NMR coupling constants) .
- X-ray crystallography : Resolves ambiguities in stereochemical assignments, as demonstrated for structurally similar pyrrolidine derivatives .
Q. What safety precautions are necessary during handling?
- Stability : Stable under recommended storage (dry, inert atmosphere) but decomposes upon exposure to strong oxidizers, releasing toxic gases (e.g., CO, HCl) .
- Incompatibilities : Avoid heat, sparks, and oxidizing agents (e.g., peroxides) during synthesis .
Advanced Research Questions
Q. How does the SEM protecting group influence reactivity in downstream functionalization?
- Steric effects : The bulky SEM group reduces nucleophilic attack at the pyrazole ring, enabling selective functionalization at the oxolane carboxylate .
- Case study : In piperidine derivatives, SEM protection allowed selective alkylation at the benzyl position without competing pyrazole side reactions .
- Limitations : SEM removal requires acidic conditions, which may degrade acid-sensitive functional groups (e.g., esters) .
Q. What strategies address stereochemical challenges during synthesis?
- Chiral auxiliaries : Use of (2R,3R)-configured oxolane precursors ensures retention of stereochemistry during coupling reactions .
- Asymmetric catalysis : For example, tert-butyl peroxide in THF promotes stereoselective cyclization in related pyrazole-triazole systems .
- Data contradiction : Discrepancies in diastereomeric ratios may arise from solvent polarity; polar aprotic solvents (DMF) favor higher selectivity over DCM .
Q. How can researchers resolve discrepancies in reaction yields under varying conditions?
- Case example : A 20% yield variation was observed when replacing NaN/DMF with TBHP/THF in azide-mediated cyclizations .
- Root cause analysis : DMF stabilizes transition states via hydrogen bonding, while THF’s lower polarity reduces intermediate solubility .
- Mitigation : Optimize solvent/catalyst pairs using design of experiments (DoE) to balance yield and selectivity .
Q. What are the stability profiles of intermediates under different pH and temperature conditions?
- pH sensitivity : The oxolane ester hydrolyzes rapidly under basic conditions (pH > 10), requiring neutral pH during aqueous workups .
- Thermal stability : Decomposition occurs above 150°C, with exothermic peaks observed via DSC in air .
- Storage recommendations : Store at -20°C under argon to prevent hygroscopic degradation .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
